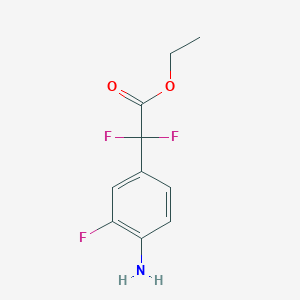

Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate

Description

Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate is a fluorinated organic ester characterized by a difluoroacetate backbone and a para-amino, meta-fluoro-substituted phenyl ring. Fluorinated compounds are pivotal in pharmaceuticals due to enhanced metabolic stability and bioavailability . The amino group in this compound introduces electron-donating and hydrogen-bonding capabilities, distinguishing it from analogs with electron-withdrawing substituents like chlorine or trifluoromethyl groups.

Properties

IUPAC Name |

ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)10(12,13)6-3-4-8(14)7(11)5-6/h3-5H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVQAUQHJNMZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)N)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate typically involves the reaction of 4-amino-3-fluorobenzaldehyde with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as alkyl halides, aryl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro or nitroso compounds, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate exhibit significant anticancer properties. For instance, derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cell lines such as HL-60 . The mechanisms of action often involve modulation of apoptotic pathways, including the activation of caspase enzymes and alterations in intracellular calcium levels.

VEGFR-2 Inhibition

The compound's structural characteristics make it a candidate for vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition. Molecular docking studies have shown that similar compounds can effectively bind to the catalytic pocket of VEGFR-2, indicating potential antiangiogenic properties . This suggests that this compound may also possess similar inhibitory effects, warranting further investigation.

Biological Evaluation

The biological evaluation of this compound and its derivatives has revealed promising pharmacological activities:

- Cell Viability Studies : Compounds related to this structure have been tested for their effects on cell viability across various cancer cell lines. Studies typically measure the IC50 values to determine the effectiveness of these compounds in inhibiting cell growth .

- Mechanistic Studies : Investigations into the mechanisms underlying the anticancer effects have included assessments of reactive oxygen species (ROS) levels and mitochondrial membrane potential (MMP), which are critical indicators of cellular stress and apoptosis .

Case Study 1: Anticancer Compound Development

A study synthesized a series of derivatives based on this compound and evaluated their cytotoxicity against HL-60 leukemia cells. The results indicated that certain modifications enhanced apoptotic activity through increased caspase-3 activation and ROS production.

Case Study 2: VEGFR-2 Inhibitor Design

Another research effort focused on modifying existing compounds to improve binding affinity to VEGFR-2. Computational modeling suggested that incorporating fluorinated moieties significantly enhanced interaction with key residues in the receptor's active site, potentially leading to more effective antiangiogenic agents.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate:

Key Observations:

- Electron-Withdrawing vs.

- Fluorine Substitution: The meta-fluoro substituent may sterically hinder reactions at the phenyl ring, similar to 3,5-bis(trifluoromethyl) derivatives .

- Phosphanyl and Biphenyl Derivatives: Compounds with phosphanyl groups (e.g., ) exhibit unique catalytic or coordination properties, but these are absent in the target compound.

Physicochemical Properties

- Solubility: Amino groups typically improve solubility in polar solvents. Contrastingly, tert-butyl or trifluoromethyl groups (e.g., ) enhance lipophilicity.

- Stability: The amino group may render the compound prone to oxidation, necessitating inert storage conditions (cf. room-temperature storage for chloro analogs ).

- Spectroscopy: The ¹⁹F NMR signal for CF₂ groups in analogs ranges from δ -104.22 to -113.01 , while aromatic fluorine in meta positions may appear at δ -113–-120 .

Biological Activity

Ethyl 2-(4-amino-3-fluorophenyl)-2,2-difluoroacetate (CAS Number: 1260674-09-6) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₀F₃NO₂

- Molecular Weight : 233.19 g/mol

- Boiling Point : Not specified in the sources

This compound features a difluoroacetate moiety attached to a phenyl ring substituted with an amino and a fluorine group. The unique structure contributes to its reactivity and biological activity.

The biological effects of this compound are primarily attributed to its interactions with various biological targets:

- Enzyme Interaction : The compound is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, influencing the pharmacokinetics of co-administered drugs .

- Gene Expression Modulation : It has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis. This modulation can lead to changes in cell proliferation and survival, highlighting the compound's potential impact on cellular function .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, and there is potential for this compound to exhibit similar effects against bacterial and fungal pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth in vitro | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antimicrobial | Potential activity against various pathogens |

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity of this compound against several cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound showed significant cytotoxic effects with an IC50 value indicating effective concentration required for 50% inhibition of cell viability.

- HCT-116 (Colorectal Carcinoma) : Similar cytotoxic effects were observed, suggesting a broad spectrum of activity against different types of cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.